A Technical Guide to the Physicochemical Properties of 4,5-Dimethylthiazole
A Technical Guide to the Physicochemical Properties of 4,5-Dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethylthiazole (CAS No: 3581-91-7) is a heterocyclic organic compound that serves as a valuable building block in organic synthesis and finds applications in the flavor and fragrance industry.[1] Its unique aromatic profile, characterized by roasted, nutty, and meaty notes, makes it a significant component in food science.[2][3] Furthermore, the thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of 4,5-Dimethylthiazole, details common experimental methodologies for their determination, and visualizes its role in key experimental workflows and its potential relevance in biological signaling pathways.
Core Physicochemical Properties
The physical and chemical characteristics of 4,5-Dimethylthiazole are fundamental to its handling, application, and synthesis. A summary of its key properties is presented below. It is important to note a discrepancy in the reported physical state of this compound; some sources describe it as a colorless to pale yellow liquid, while others report a melting point of 83-84°C, suggesting it is a solid at room temperature.[1][6] This may be due to variations in purity or the existence of different polymorphic forms.
General and Physical Properties
This table summarizes the primary identification and physical state information for 4,5-Dimethylthiazole.
| Property | Value | Reference(s) |
| IUPAC Name | 4,5-dimethyl-1,3-thiazole | |
| CAS Number | 3581-91-7 | [7] |
| Molecular Formula | C₅H₇NS | [7] |
| Molecular Weight | 113.18 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid; Solid; Powder | [1][7][8] |
| Odor | Roasted, nutty, meaty, boiled poultry-like | [2][3] |
Thermodynamic and Optical Properties
This table details the key thermodynamic and optical measurements critical for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Boiling Point | 157 - 159 °C at 760 mmHg 158 °C at 742 mmHg | [1][9][10] |
| Melting Point | 83 - 84 °C | [6][11] |
| Density | 1.07 g/mL at 25 °C | [2][7][10] |
| Refractive Index (n20/D) | 1.521 | [7][10] |
| Flash Point | 51 °C (123.8 °F) - closed cup | [3][7] |
| Vapor Pressure | 3.456 mmHg at 25 °C (estimated) | [6] |
Solubility and Partitioning
Solubility is a critical parameter for reaction chemistry, formulation, and biological studies.
| Property | Value | Reference(s) |
| Water Solubility | 1750 mg/L at 25 °C (estimated) | [6] |
| Solubility in Organics | Soluble in ether; Miscible in ethanol | [6] |
| logP (o/w) | 1.184 (estimated) | [6] |
Experimental Protocols for Property Determination
The following sections describe the general principles and standard methodologies used to determine the key physicochemical properties listed above.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.[6] The capillary method is a standard technique recognized by major pharmacopeias.[8][12]
-
Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a thin-walled glass capillary tube, sealed at one end.[12]
-
Apparatus: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[6][13]
-
Heating: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
-
Observation: The temperature at which the substance first begins to liquefy (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range indicates the melting point.[12] A sharp melting range (0.5-1.0°C) is characteristic of a pure substance.[6]
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[14]
-
Setup: A small quantity of the liquid is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]
-
Assembly: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[11]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[11]
-
Observation: As the temperature rises, trapped air in the capillary tube expands and escapes. When the liquid's boiling point is reached, a continuous and rapid stream of bubbles emerges from the capillary tip.[15]
-
Measurement: Heating is discontinued. The liquid begins to cool, and the vapor pressure inside the capillary drops. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11][14] This is the point where the external pressure equals the vapor pressure of the liquid.[15]
Density Measurement (Pycnometry)
Pycnometry is a precise method for determining the density of a liquid by accurately measuring its mass and volume.[10][16]
-
Weighing the Pycnometer: A pycnometer, which is a glass flask with a precisely known volume, is first weighed empty.
-
Filling: The pycnometer is then filled with the sample liquid (4,5-Dimethylthiazole). Care is taken to avoid air bubbles.
-
Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath to bring it to a specific temperature (e.g., 25 °C), as density is temperature-dependent.[10]
-
Final Weighing: The pycnometer is removed, carefully dried on the outside, and weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the empty weight from the filled weight. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]
Refractive Index Measurement (Digital Refractometer)
The refractive index is a measure of how light propagates through a substance and is a useful constant for identification and purity assessment.[17]
-
Principle: Modern digital refractometers operate on the principle of total internal reflection at the boundary between a prism of high refractive index (e.g., sapphire) and the liquid sample.[18]
-
Calibration: The instrument is first calibrated using a standard of known refractive index, often distilled water.[17]
-
Sample Application: A few drops of the liquid sample are placed onto the clean, dry surface of the measurement prism.[18]
-
Measurement: The instrument directs an LED light source onto the prism-sample interface. A detector measures the critical angle of total reflection, from which the instrument's software automatically calculates and displays the refractive index, typically at the sodium D-line wavelength (589.3 nm) and a controlled temperature (20 °C).[17][18]
Applications and Visualized Workflows
4,5-Dimethylthiazole is not only a flavoring agent but also a precursor in chemical synthesis and is related to compounds used in fundamental biological assays.
Role in the MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[9] The key reagent, MTT (3-(4,5-dimethylthiazol -2-yl)-2,5-diphenyltetrazolium bromide), contains the 4,5-dimethylthiazole moiety.[19] The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[7]
Caption: Workflow of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Synthetic Utility: Radical Bromination
4,5-Dimethylthiazole serves as a starting material for the synthesis of halogenated derivatives. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) can yield various bromo-compounds, demonstrating the reactivity of the methyl groups.[8] This is a key step in creating more complex thiazole-based molecules for further research.[20][21]
Caption: Reaction scheme for the free-radical bromination of 4,5-Dimethylthiazole.
Thiazole Derivatives in Kinase Inhibition (Conceptual)
The thiazole ring is a core component of many compounds designed as kinase inhibitors for cancer therapy.[5] While direct data for 4,5-Dimethylthiazole may be limited, related thiazole derivatives have shown potent inhibitory activity against key receptor tyrosine kinases like VEGFR-2 and EGFR.[2][22][23] These kinases are crucial for tumor angiogenesis and cell proliferation.[2][24] The diagram below illustrates this conceptual inhibitory role.
Caption: Conceptual diagram of thiazole derivatives inhibiting VEGFR-2 and EGFR signaling pathways.
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